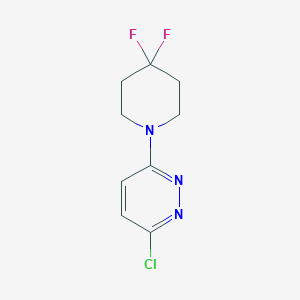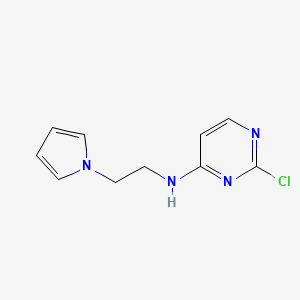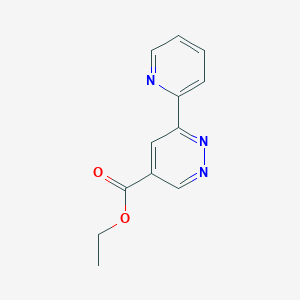
2-(1-Fluorvinyl)furan
Übersicht
Beschreibung
“2-(1-Fluorovinyl)furan” is a chemical compound with the molecular formula C6H5FO . It has an average mass of 112.102 Da and a monoisotopic mass of 112.032440 Da .
Molecular Structure Analysis
The molecular structure of “2-(1-Fluorovinyl)furan” involves a five-membered aromatic ring with four carbon atoms and an oxygen . The molecule has one hydrogen bond acceptor, no hydrogen bond donors, and one freely rotating bond . Its molar refractivity is 28.3±0.3 cm³ .
Chemical Reactions Analysis
Furan, the base structure of “2-(1-Fluorovinyl)furan”, is a π-excessive heterocycle and hence prefers electrophilic substitution reactions . At the same time, it behaves chemically as a typical diene and exhibits greater reactivity towards addition reactions .
Physical and Chemical Properties Analysis
“2-(1-Fluorovinyl)furan” has a density of 1.0±0.1 g/cm³, a boiling point of 110.0±20.0 °C at 760 mmHg, and a vapour pressure of 28.4±0.2 mmHg at 25°C . Its flash point is 20.3±21.8 °C . The compound has a polar surface area of 13 Ų and a molar volume of 107.0±3.0 cm³ .
Wissenschaftliche Forschungsanwendungen
Synthese von Epoxidharzen
2-(1-Fluorvinyl)furan: kann zur Synthese von Epoxidharzen verwendet werden. Diese Harze sind aufgrund ihrer hervorragenden mechanischen Eigenschaften und ihrer chemischen Beständigkeit von entscheidender Bedeutung für die Herstellung von Beschichtungen, Klebstoffen und Verbundwerkstoffen. Die Einarbeitung von Furanderivaten in Epoxidharze kann zu Materialien mit verbesserter Nachhaltigkeit führen, da sie aus nachwachsenden Rohstoffen gewonnen werden .
Antibakterielle Mittel
Der Furan-Kern ist ein wichtiger Bestandteil in der medizinischen Chemie, insbesondere bei der Entwicklung neuer antibakterieller Mittel. This compound-Derivate können eine starke Aktivität gegen sowohl grampositive als auch gramnegative Bakterien zeigen und so das globale Problem der mikrobiellen Resistenz angehen .
Antifungal Anwendungen
Ähnlich wie ihre antibakteriellen Eigenschaften können Furanderivate auch wirksame Antimykotika sein. Die einzigartige Struktur von This compound könnte für die Entwicklung von Behandlungen gegen Pilzinfektionen untersucht werden und so zur Entwicklung der Antifungalpharmakologie beitragen .
Krebsforschung
Furanderivate haben sich in der Krebsforschung als vielversprechend erwiesen. Die Fähigkeit von This compound, mit biologischen Molekülen zu interagieren, kann zur Entwicklung neuer Krebsmedikamente mit spezifischen Wirkmechanismen führen, die möglicherweise therapeutische Vorteile in der Onkologie bieten .
Entwicklung von Agrochemikalien
In der Agrochemieindustrie könnte This compound zur Herstellung neuer Pestizide oder Herbizide verwendet werden. Seine einzigartigen chemischen Eigenschaften könnten neue Wirkmechanismen gegen Schädlinge und Unkräuter bieten und so zu einer effizienteren und nachhaltigeren Landwirtschaft beitragen .
Herstellung von Harzen und Lacken
Der Furanring ist ein Schlüsselelement bei der Herstellung von Harzen und Lacken. This compound kann zu verschiedenen Harzen verarbeitet werden, die in Beschichtungen, Dichtstoffen und Lacken verwendet werden und die Haltbarkeit und Leistung dieser Produkte verbessern .
Nachwachsende Rohstoffe
Im Zuge der weltweiten Bestrebungen zur nachhaltigen Entwicklung kann This compound eine Rolle bei der Herstellung nachwachsender Rohstoffe spielen. Seine Gewinnung aus Biomasse macht es zu einer umweltfreundlichen Option für die Herstellung grüner Chemikalien und Materialien .
Pharmazeutische Zwischenprodukte
This compound: kann als Zwischenprodukt bei der Synthese von pharmazeutischen Verbindungen dienen. Seine Reaktivität und das Vorhandensein der Fluorvinylgruppe machen es zu einem wertvollen Baustein bei der Entwicklung komplexer Arzneimittelmoleküle .
Wirkmechanismus
Target of Action
Furan derivatives, in general, have been found to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
Furan-containing compounds are known to undergo typical aldehyde reactions, such as nucleophilic additions, condensation reactions, oxidations, or reductions, as well as others associated with the furan ring such as electrophilic aromatic substitution or hydrogenation .
Biochemical Pathways
Furan derivatives have been reported to exhibit a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging, and anticancer .
Result of Action
Furan derivatives have been reported to exhibit a wide range of advantageous biological and pharmacological characteristics .
Action Environment
It is known that furan derivatives can be synthesized from biomass residues, which is a sustainable and environmentally friendly process .
Biochemische Analyse
Biochemical Properties
2-(1-Fluorovinyl)furan plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics. The interaction with these enzymes can lead to the formation of reactive intermediates, which may further interact with cellular macromolecules, potentially leading to various biochemical effects .
Cellular Effects
2-(1-Fluorovinyl)furan influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to 2-(1-Fluorovinyl)furan can lead to the activation of oxidative stress pathways, resulting in the upregulation of genes involved in antioxidant defense . Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
The molecular mechanism of 2-(1-Fluorovinyl)furan involves its interaction with biomolecules at the molecular level. It can bind to specific sites on enzymes, leading to either inhibition or activation of their activity. For instance, 2-(1-Fluorovinyl)furan has been shown to inhibit the activity of certain cytochrome P450 enzymes, thereby affecting the metabolism of other compounds . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1-Fluorovinyl)furan can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2-(1-Fluorovinyl)furan can undergo degradation under certain conditions, leading to the formation of reactive intermediates that can have prolonged effects on cells . These long-term effects can include sustained oxidative stress and alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of 2-(1-Fluorovinyl)furan vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be metabolized efficiently. At higher doses, it can lead to toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects .
Metabolic Pathways
2-(1-Fluorovinyl)furan is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further interact with other cellular components, affecting metabolic flux and metabolite levels . The compound can also influence the activity of key metabolic enzymes, leading to changes in the overall metabolic profile of cells .
Transport and Distribution
The transport and distribution of 2-(1-Fluorovinyl)furan within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, affecting its localization and accumulation . The distribution of 2-(1-Fluorovinyl)furan within tissues can also be influenced by its interaction with plasma proteins and other extracellular components .
Subcellular Localization
The subcellular localization of 2-(1-Fluorovinyl)furan is crucial for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, it can localize to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . The localization of 2-(1-Fluorovinyl)furan to specific organelles can influence its biochemical effects and overall cellular impact .
Eigenschaften
IUPAC Name |
2-(1-fluoroethenyl)furan | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FO/c1-5(7)6-3-2-4-8-6/h2-4H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGFFVISZMSXFHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C1=CC=CO1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-azido-1-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)ethan-1-one](/img/structure/B1491844.png)
![5-glycyl-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1491846.png)
![3-(6-Chloro-2-methylpyrimidin-4-yl)-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B1491847.png)
![3-Chloro-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B1491849.png)
![(6-(2-Aminophenyl)-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B1491850.png)
![(E)-4-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)-4-oxobut-2-enoic acid](/img/structure/B1491851.png)
![8-(Ethoxymethyl)-6-azaspiro[3.4]octane](/img/structure/B1491852.png)



![(6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanol](/img/structure/B1491859.png)

![Ethyl 6-(benzo[d][1,3]dioxol-5-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylate](/img/structure/B1491864.png)

